molecular formula C23H31F3N6O7S B1436993 (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 87687-46-5

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1436993
CAS No.: 87687-46-5
M. Wt: 592.6 g/mol
InChI Key: LVOTWRDWOWKVRZ-LINSIKMZSA-N
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Description

The compound (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, sulfonamides, and carboxylic acids.

Mechanism of Action

Target of Action

Dansyl-Ala-Arg-OH Trifluoroacetate is primarily targeted towards carboxypeptidase M . Carboxypeptidase M is an enzyme that plays a crucial role in the metabolism of proteins and peptides, and is involved in various biological processes.

Mode of Action

Dansyl-Ala-Arg-OH Trifluoroacetate acts as a fluorescent substrate for carboxypeptidase M . The compound undergoes a reaction with free amines, yielding dansylated reaction products . This reaction is facilitated by dansyl chloride, which is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .

Biochemical Pathways

The biochemical pathway involved in the action of Dansyl-Ala-Arg-OH Trifluoroacetate is the metabolism of proteins and peptides. The compound, acting as a substrate, participates in the enzymatic reaction catalyzed by carboxypeptidase M . The resulting dansylated products are well-retained on reverse-phase columns .

Pharmacokinetics

The compound’s interaction with carboxypeptidase m and its subsequent reactions suggest that it may be metabolized and excreted following its enzymatic conversion .

Result of Action

The result of the action of Dansyl-Ala-Arg-OH Trifluoroacetate is the production of dansylated reaction products . These products are fluorescent, allowing for the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .

Action Environment

The action of Dansyl-Ala-Arg-OH Trifluoroacetate is influenced by the pH of the environment. The uncleaved substrate remains in the aqueous phase at acidic pH . Additionally, the fluorescent properties of the substrate and the cleavage product (Dansyl-Ala-OH) are equally fluorescent, and the product has to be extracted with chloroform .

Biochemical Analysis

Biochemical Properties

Dansyl-Ala-Arg-OH Trifluoroacetate plays a crucial role in biochemical reactions, particularly as a substrate for carboxypeptidase enzymes. Carboxypeptidase M, a metalloenzyme, hydrolyzes the peptide bond at the carboxyl terminus of the substrate, releasing the dansylated alanine and arginine . This interaction is essential for studying the enzyme’s activity and specificity. The fluorescent properties of the dansyl group enable researchers to monitor the enzymatic reaction in real-time, providing valuable insights into the enzyme’s kinetics and mechanism of action .

Cellular Effects

Dansyl-Ala-Arg-OH Trifluoroacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with carboxypeptidase M affects the regulation of peptide hormones and growth factors, which are critical for cell communication and function . Additionally, the fluorescent properties of the dansyl group facilitate the tracking of the compound’s distribution and localization within cells, allowing researchers to study its impact on cellular dynamics and metabolism .

Molecular Mechanism

The molecular mechanism of Dansyl-Ala-Arg-OH Trifluoroacetate involves its binding to the active site of carboxypeptidase M. The enzyme’s zinc ion coordinates with the carboxyl group of the substrate, facilitating the hydrolysis of the peptide bond . This interaction is highly specific, as carboxypeptidase M preferentially cleaves substrates with C-terminal arginine or lysine residues. The dansyl group enhances the substrate’s affinity for the enzyme, allowing for efficient catalysis and product formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dansyl-Ala-Arg-OH Trifluoroacetate can change over time due to factors such as stability and degradation. The compound is relatively stable under neutral pH conditions but may degrade in acidic or basic environments . Long-term studies have shown that the fluorescent properties of the dansyl group remain intact, allowing for continuous monitoring of the compound’s effects on cellular function and enzyme activity . Prolonged exposure to light or extreme temperatures may reduce the compound’s efficacy and fluorescence intensity .

Dosage Effects in Animal Models

The effects of Dansyl-Ala-Arg-OH Trifluoroacetate vary with different dosages in animal models. At low doses, the compound effectively inhibits carboxypeptidase M activity, leading to alterations in peptide hormone levels and cellular signaling pathways . At high doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Dansyl-Ala-Arg-OH Trifluoroacetate is involved in several metabolic pathways, primarily through its interaction with carboxypeptidase M. The enzyme’s activity regulates the levels of peptide hormones and growth factors, which are essential for various physiological processes . Additionally, the compound’s fluorescent properties enable the tracking of metabolic flux and changes in metabolite levels, providing insights into the dynamic nature of cellular metabolism .

Transport and Distribution

Within cells and tissues, Dansyl-Ala-Arg-OH Trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorescent properties facilitate its visualization and quantification, allowing researchers to study its localization and accumulation in different cellular compartments . The transport and distribution of the compound are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

Dansyl-Ala-Arg-OH Trifluoroacetate exhibits specific subcellular localization, primarily within the cytoplasm and lysosomes . The compound’s fluorescent properties enable researchers to track its movement and accumulation in real-time, providing valuable insights into its activity and function within different cellular compartments . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and interaction with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions. The process begins with the preparation of the naphthalene derivative, which is then subjected to sulfonylation to introduce the sulfonamide group. The subsequent steps involve the coupling of the sulfonamide with the amino acid derivative, followed by the introduction of the diaminomethylideneamino group. The final step involves the addition of 2,2,2-trifluoroacetic acid to the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe for studying enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid lies in its complex structure, which allows it to interact with multiple molecular targets simultaneously

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O5S.C2HF3O2/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3;3-2(4,5)1(6)7/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24);(H,6,7)/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOTWRDWOWKVRZ-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31F3N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

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